4-(2,5-Difluorophenyl)oxazolidin-2-one
Description
Overview of Oxazolidin-2-one Derivatives in Contemporary Chemical Research
The oxazolidin-2-one ring is a five-membered heterocyclic motif that has garnered significant attention in chemical research, particularly in the fields of organic synthesis and medicinal chemistry. rsc.org These compounds are recognized for their utility as chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions to produce enantiomerically pure molecules. nbinno.com This capability is crucial in the synthesis of pharmaceuticals, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. nbinno.com
Beyond their role in asymmetric synthesis, oxazolidin-2-ones are a key structural component, or pharmacophore, in a variety of biologically active molecules. researchgate.net The most prominent example is the antibiotic Linezolid, the first clinically approved drug of the oxazolidinone class, which is effective against multi-drug resistant Gram-positive bacteria. rsc.orgnih.gov The versatility of the oxazolidinone scaffold has spurred extensive research into new derivatives with a wide range of potential therapeutic applications, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. rsc.orgresearchgate.netresearchgate.net Researchers continue to explore this class of compounds to develop novel synthetic methodologies and to discover new therapeutic agents. nih.gov
Significance of Fluorinated Aryl Moieties in Molecular Design and Synthesis
The incorporation of fluorine atoms into organic molecules, particularly into aryl (aromatic ring) systems, is a widely employed strategy in modern molecular design, especially in the development of pharmaceuticals and agrochemicals. mdpi.com The introduction of a fluorinated aryl moiety can profoundly alter a molecule's physicochemical and biological properties. nih.gov Fluorine is highly electronegative and has a relatively small van der Waals radius, similar to that of a hydrogen atom. mdpi.com
Key effects of introducing fluorinated aryl groups include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. mdpi.com This can increase the biological half-life of a drug.
Lipophilicity: Fluorine substitution can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can enhance its ability to cross cell membranes and improve absorption and distribution in the body. mdpi.com
Binding Affinity: The unique electronic properties of fluorine can influence how a molecule binds to its biological target (e.g., a protein or enzyme). It can alter the acidity or basicity of nearby functional groups and participate in favorable electrostatic interactions, potentially leading to stronger and more selective binding. nih.gov
Conformational Control: The presence of fluorine atoms can influence the preferred three-dimensional shape (conformation) of a molecule, which is critical for its interaction with biological targets.
These properties make fluorinated aryl groups valuable components in the design of new molecules with optimized potency, selectivity, and pharmacokinetic profiles. mdpi.com
Research Landscape and Gaps Pertaining to 4-(2,5-Difluorophenyl)oxazolidin-2-one
The research landscape for the specific compound This compound is not extensively documented in publicly available scientific literature. While there is a wealth of information on the broader classes of oxazolidin-2-ones and fluorinated aryl compounds, detailed studies focusing exclusively on this particular molecule are sparse.
The existing research landscape primarily consists of its inclusion in chemical supplier catalogs and compound databases. These sources provide basic physicochemical data but lack in-depth studies on its synthesis, reactivity, or potential applications. The synthesis of related 4-aryl-oxazolidinones is generally achieved through methods such as the cyclization of amino alcohols, which are in turn derived from corresponding aryl epoxides or α-amino acids. It is plausible that this compound could be synthesized via similar established routes.
The primary gap in the current research is the absence of dedicated studies investigating the unique properties and potential of this specific molecule. There is a lack of published data on its:
Optimized and scalable synthetic routes.
Detailed characterization, including single-crystal X-ray diffraction analysis to definitively establish its solid-state structure.
Utility as a chiral auxiliary in asymmetric synthesis.
Potential biological activity, which might be inferred from its structural similarity to other active oxazolidinones and the presence of the difluorophenyl moiety.
Scope and Objectives of Academic Research on this Specific Chemical Compound
Given the identified gaps in the literature, academic research on this compound could pursue several well-defined objectives. The scope of such research would be to systematically investigate its chemical synthesis, structural properties, and potential utility.
Key Research Objectives:
Development of Efficient Synthetic Protocols: To establish and optimize a high-yielding, stereoselective synthesis of both enantiomers of this compound. This would involve exploring various synthetic pathways and reaction conditions to provide reliable access to the compound for further study.
Comprehensive Physicochemical and Structural Characterization: To thoroughly characterize the compound using a suite of analytical techniques. This would provide a definitive set of reference data for the molecule.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To determine the precise chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | To identify key functional groups present in the molecule. |
| Single-Crystal X-ray Diffraction | To determine the exact three-dimensional arrangement of atoms in the solid state. |
| Melting Point Analysis | To assess purity and provide a key physical property. |
Evaluation as a Chiral Auxiliary: To investigate its effectiveness in asymmetric synthesis. This would involve attaching the auxiliary to a prochiral substrate, performing various stereoselective reactions (e.g., alkylations, aldol (B89426) reactions), and assessing the degree of stereocontrol imparted by the 2,5-difluorophenyl group.
Exploration of Biological Activity: To conduct preliminary screening for potential biological activities, such as antimicrobial or anticancer effects, based on the known pharmacology of the oxazolidinone class. The influence of the specific difluoro substitution pattern on this activity would be of particular interest.
Achieving these objectives would fill the current knowledge gap and establish the scientific value of this compound as a potentially useful building block in organic synthesis or as a lead compound in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-7(11)6(3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
JWYKLGGKPLXTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2,5 Difluorophenyl Oxazolidin 2 One
Retrosynthetic Analysis and Key Precursors to the Oxazolidin-2-one Core
Retrosynthetic analysis of 4-(2,5-Difluorophenyl)oxazolidin-2-one identifies the primary disconnection points at the C-O and C-N bonds of the heterocyclic ring. This approach simplifies the target molecule into more readily available or synthesizable precursors. The core strategy involves the cyclization of a C2-amino alcohol functional group with a carbonyl source.
The key precursors for the oxazolidin-2-one core are:
A substituted β-amino alcohol: For the target molecule, this would be 2-amino-1-(2,5-difluorophenyl)ethanol (B178262) . This precursor contains the necessary stereocenter and the difluorophenyl moiety. It can be synthesized from the corresponding α-amino acid via reduction. mdpi.comresearchgate.net
A C1 electrophile (carbonyl source): This reagent provides the carbonyl carbon of the oxazolidinone ring. Common sources include highly reactive and toxic compounds like phosgene (B1210022) or its derivatives (e.g., triphosgene, diphosgene), as well as safer, greener alternatives such as diethyl carbonate, dimethyl carbonate, urea (B33335), or carbon dioxide (CO2). mdpi.commdpi.comrsc.org
An alternative retrosynthetic route involves the cycloaddition of carbon dioxide with a corresponding (2,5-difluorophenyl)aziridine . rsc.orgresearchgate.net This method is highly atom-economical as it incorporates all atoms from the starting materials into the final product. rsc.org
Direct Cyclization Approaches for Oxazolidin-2-one Formation
Direct cyclization is the most common strategy for constructing the oxazolidin-2-one ring from suitable precursors. These methods are continually being refined to improve yield, selectivity, and sustainability.
The mechanism of cyclization depends on the chosen precursors and catalysts.
From β-amino alcohols and CO2: The reaction is often catalyzed by a base or a metal complex. The process generally begins with the activation of CO2 by the catalyst. The amino group of the β-amino alcohol then attacks the activated CO2 to form a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the hydroxyl group and elimination of a leaving group (like water), yields the final oxazolidin-2-one ring. researchgate.net
From aziridines and CO2: This cycloaddition is typically catalyzed by Lewis acids (such as metal complexes or metal-organic frameworks) or organocatalysts. rsc.orgrsc.org The catalyst activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack by CO2, or it activates the CO2 molecule. The reaction proceeds through a ring-opening step followed by an intramolecular cyclization to form the five-membered oxazolidinone ring. The regioselectivity of the ring-opening is a critical factor, determining whether a 4-substituted or 5-substituted oxazolidinone is formed. rsc.org
A diverse array of catalytic systems has been developed to facilitate the synthesis of oxazolidin-2-ones, offering improvements in efficiency and selectivity.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov Their high surface area, tunable porosity, and abundant active Lewis acid/base sites make them effective heterogeneous catalysts. rsc.org MOFs can catalyze the cycloaddition of CO2 to aziridines under relatively mild conditions, and their heterogeneous nature allows for easy recovery and reuse. researchgate.netrsc.org
Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. For oxazolidinone synthesis, catalysts like 1,5,7-triazabicyclodec-5-ene (TBD) have been used, often supported on a polymer for easy recycling. rsc.org Bifunctional organocatalysts, such as those derived from quinine, have been employed in asymmetric syntheses to produce chiral oxazolidines through cascade reactions. researchgate.netrsc.org The use of organocatalysts avoids metal contamination in the final product, which is particularly important for pharmaceutical applications. rsc.org
| Catalyst Type | Example Catalyst | Precursors | Key Advantages |
| Metal-Organic Frameworks | Various (e.g., based on Zn, Al) | Aziridines + CO2 | Heterogeneous, reusable, high density of active sites. researchgate.netrsc.org |
| Organocatalysts | Polystyrene-supported TBD | Epoxy amines + CO2 | Metal-free, stable, suitable for continuous flow synthesis. rsc.org |
| Metal Catalysts | CuBr / Ionic Liquid | Propargylic alcohols + Aminoethanols + CO2 | High turnover number, works at atmospheric pressure. mdpi.com |
| Metal Catalysts | Silver (Ag) salts | Propargylic amines + CO2 | Mild reaction conditions, excellent yields. organic-chemistry.org |
Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for oxazolidin-2-one production.
CO2 Utilization: Using carbon dioxide as a C1 building block is a cornerstone of green chemistry, as it replaces toxic phosgene derivatives and utilizes an abundant, non-toxic, and renewable greenhouse gas. rsc.orgresearchgate.net Numerous catalytic systems have been designed to efficiently incorporate CO2 into molecules like propargylamines or aziridines to form the oxazolidinone ring. rsc.orgresearchgate.netacs.org
Solvent-Free Conditions: Eliminating volatile and often toxic organic solvents reduces waste and environmental impact. rsc.org Reactions can be performed under neat conditions, sometimes using one of the reactants as the solvent or employing techniques like ball milling. rsc.orgrsc.orgresearchgate.net The cycloaddition of CO2 to aziridines has been successfully achieved under solvent-free conditions using various catalysts. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. mdpi.comorganic-chemistry.orgmdpi.com The synthesis of oxazolidin-2-ones from β-amino alcohols and urea or diethyl carbonate is significantly accelerated under microwave conditions, often leading to higher yields and cleaner reactions. mdpi.comresearchgate.netorganic-chemistry.org
| Green Chemistry Principle | Approach | Typical Precursors | Benefits |
| CO2 Utilization | Carboxylative cyclization | Propargylamines, Aziridines | Replaces toxic phosgene, utilizes a renewable C1 source. rsc.orgresearchgate.netacs.org |
| Solvent-Free Synthesis | Reactions performed neat or in a paste | Aziridines + CO2, β-amino esters | Reduces solvent waste, simplifies purification. rsc.orgresearchgate.net |
| Microwave-Assisted | Use of microwave irradiation for heating | Ethanolamines + Urea/Carbonates | Drastically reduced reaction times (minutes vs. hours), improved yields. mdpi.comresearchgate.netorganic-chemistry.org |
Stereoselective Synthesis of this compound and Its Derivatives
Controlling the stereochemistry at the C4 position is crucial for the biological activity of many oxazolidinone-containing compounds. Asymmetric synthesis provides methods to produce enantiomerically pure or enriched products.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. Evans-type oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric transformations, including aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.org
In the context of synthesizing a chiral 4-substituted oxazolidin-2-one, a strategy could involve an asymmetric aldol reaction. nih.govmdpi.com
An achiral N-acyl oxazolidinone, attached to a chiral auxiliary (like a valine-derived oxazolidinone), is enolized.
The resulting chiral enolate reacts with an aldehyde (in this case, 2,5-difluorobenzaldehyde). The steric bulk of the auxiliary directs the aldehyde to attack from a specific face of the enolate, leading to a diastereoselective aldol addition product.
The newly formed β-hydroxy imide product possesses the desired stereochemistry at the carbon that will become C4 of the target molecule.
Subsequent chemical steps, such as a Curtius rearrangement followed by intramolecular cyclization, can transform this intermediate into the desired optically active 4,5-disubstituted oxazolidin-2-one. nih.govmdpi.com The original chiral auxiliary used for the aldol reaction is cleaved and can be recovered. wikipedia.org
This approach allows for the precise construction of multiple stereocenters with a high degree of control, which is essential for synthesizing complex, biologically active molecules. nih.gov
Asymmetric Catalysis in Oxazolidin-2-one Formation
The formation of the chiral oxazolidin-2-one core is a critical step in the synthesis of many biologically active molecules. Asymmetric catalysis offers an elegant and efficient means to establish the required stereochemistry. Various catalytic systems have been developed for the enantioselective synthesis of the oxazolidin-2-one ring, which are applicable to the synthesis of 4-aryl substituted analogs like this compound.
One prominent strategy is the asymmetric hydrogenation of prochiral 2-oxazolones. This method utilizes transition metal catalysts, such as ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands, to deliver hydrogen across the double bond with high enantioselectivity. This approach is valued for its high atom economy and the ability to generate optically active 4-substituted 2-oxazolidinones with excellent enantiomeric excesses (ee) and yields.
Another powerful catalytic approach involves the cycloaddition of carbon dioxide with aziridines or the reaction of isocyanates with epoxides. While these methods are fundamental, achieving high asymmetry has been a continuous area of research. More recently, catalytic asymmetric bromocyclizations of carbamic acids, generated in situ from CO2 and allylamines, have been developed. These reactions can be catalyzed by chiral bifunctional selenides derived from BINOL, yielding chiral 2-oxazolidinones with good enantioselectivity.
The table below summarizes representative asymmetric catalytic methods for the formation of the oxazolidin-2-one ring.
| Catalytic System | Reaction Type | Substrate Type | Key Features | Reported Enantioselectivity |
|---|---|---|---|---|
| Ruthenium(II)-NHC Complexes | Asymmetric Hydrogenation | 2-Oxazolones | High yields and atom economy. | Up to 96% ee |
| Chiral Bifunctional Selenide | Asymmetric Bromocyclization | Allylamines + CO2 | Utilizes CO2 as a C1 source. | Good enantioselectivities |
| Ni-Catalyzed Asymmetric Hydrogenation | Asymmetric Hydrogenation | Substituted Oxazolones | Provides efficient access to a range of chiral 2-oxazolidinones. | High yields and enantioselectivity |
| Chiral Phosphine Oxide / Ir(I) | Staudinger-Aza-Wittig Reaction | (o-azidoaryl)malonates | Enables synthesis of quaternary oxindoles, a related heterocyclic system, with high enantioselectivity. | Excellent enantioselectivity |
Diastereoselective and Enantioselective Methodologies
Beyond asymmetric catalysis, a range of diastereoselective and enantioselective methodologies are employed to construct the this compound scaffold. These methods often rely on chiral auxiliaries, chiral pool starting materials, or substrate-controlled reactions to dictate the stereochemical outcome.
Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, such as those pioneered by Evans, is a classic and reliable strategy in asymmetric synthesis. In this context, an achiral N-acyl oxazolidinone can be subjected to a diastereoselective transformation, like an alkylation or aldol reaction. For the synthesis of a 4-substituted oxazolidinone, the logic is often reversed; a chiral starting material is used to construct the ring in a diastereoselective manner.
Substrate-Controlled Diastereoselective Synthesis: Diastereoselective methods can be employed where the stereochemistry of the starting material directs the formation of the new stereocenters. For instance, a diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using m-chloroperoxybenzoic acid (mCPBA) can produce vicinally substituted 2-oxazolidinones with complete control over the relative stereochemistry. Another strategy involves the intramolecular cyclization of carbamates derived from Morita–Baylis–Hillman adducts, which proceeds with high diastereoselectivity.
Enantioselective Synthesis from Chiral Precursors: Synthesizing the target compound from enantiomerically pure precursors is a common and effective strategy. Chiral amino alcohols are key intermediates. For example, (S)-phenylalaninol can be cyclized to form (S)-4-benzyl-1,3-oxazolidin-2-one. A similar approach starting from the corresponding chiral 2-(2,5-difluorophenyl)aminoethanol would yield the desired this compound. Enantiomerically pure aziridine-2-methanols can also serve as precursors, undergoing intramolecular cyclization with reagents like phosgene to yield functionalized oxazolidinones in high yields.
The following table highlights various stereoselective methodologies.
| Methodology | Key Precursor/Reagent | Stereochemical Control | Typical Outcome | Reference |
|---|---|---|---|---|
| Oxidative Rearrangement | α,β-Unsaturated γ-lactams | Substrate-controlled diastereospecificity | Complete control of relative stereochemistry | |
| Intramolecular Cyclization | Derivatives of Morita–Baylis–Hillman adducts | Substrate-controlled diastereoselectivity | High diastereoselectivity | |
| Cyclization of Chiral Amino Alcohols | Enantiopure amino alcohols | Chiral pool | High enantiopurity preserved | |
| Cyclization of Chiral Aziridines | Enantiopure aziridine-2-methanols | Chiral pool | High enantiopurity and yield | |
| Aldol/Curtius Reaction Sequence | β-hydroxy carbonyl substrates | Asymmetric aldol reaction | Access to 4,5-vicinal stereogenic centers |
Functionalization of the Oxazolidin-2-one Ring System
Regioselective Introduction of the 2,5-Difluorophenyl Moiety
The introduction of the 2,5-difluorophenyl group at the C4 position of the oxazolidin-2-one ring must be controlled to ensure the correct isomer is formed. This regioselectivity can be achieved through several synthetic paradigms.
One of the most direct methods involves starting with a precursor that already contains the 2,5-difluorophenyl moiety in the correct position. For example, the synthesis can begin with 2,5-difluorobenzaldehyde. This aldehyde can be converted into a corresponding amino alcohol, such as 2-amino-1-(2,5-difluorophenyl)ethanol, through processes like cyanohydrin formation followed by reduction, or asymmetric transfer hydrogenation of a corresponding α-azido ketone. This chiral amino alcohol can then be cyclized with a carbonylating agent like phosgene, triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate to form the this compound ring.
Another strategy involves the stereospecific and regioselective intramolecular ring opening of a 2-(Boc-aminomethyl)aziridine that is N-substituted with the 2,5-difluorophenyl group. This method, promoted by a Lewis acid such as BF3·Et2O, leads to the formation of the 5-(aminomethyl)-1,3-oxazolidin-2-one ring, which can then be N-arylated. A variation would involve a precursor where the aryl group is already positioned to become the C4 substituent.
Late-Stage Functionalization and Derivatization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of a complex molecule, like this compound, in the final steps of a synthesis. This enables the rapid generation of analogs for structure-activity relationship (SAR) studies. Derivatization is also used to modify compounds to enhance their properties or to prepare them for specific analytical techniques.
For this compound, LSF can target several positions:
N-Functionalization: The nitrogen atom of the oxazolidinone ring is a common site for modification. It can be readily acylated, alkylated, or arylated. For instance, N-arylation can be achieved using copper- or palladium-catalyzed cross-coupling reactions.
C5-Functionalization: While the target molecule is substituted at C4, general strategies for oxazolidinone functionalization often involve the C5 position. If a suitable precursor is used, further modifications at C5 are possible.
Aromatic Ring Functionalization: The 2,5-difluorophenyl ring can be further substituted through electrophilic aromatic substitution or directed ortho-metalation, although the existing fluorine atoms will influence the regioselectivity of these reactions.
Derivatization reagents can be used to convert the parent compound into derivatives with altered chemical properties. For example, reacting the N-H group with various electrophiles (e.g., acyl chlorides, isocyanates, alkyl halides) can produce a library of N-substituted derivatives.
The table below provides examples of functionalization reactions applicable to the oxazolidinone scaffold.
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |
|---|---|---|---|
| N-Arylation | Aryl Halides, Cu(I) or Pd(0/II) catalyst | N3 | 3-Aryl-2-oxazolidinones |
| N-Acylation | Acyl Chlorides, Base | N3 | 3-Acyl-2-oxazolidinones |
| N-Alkylation | Alkyl Halides, Base | N3 | 3-Alkyl-2-oxazolidinones |
| C-H Arylation | Aryl Halides, Pd catalyst | Aromatic Ring | Further substituted aryl oxazolidinones |
Synthetic Route Optimization and Scale-Up Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and procedures. For a molecule like this compound, key considerations include cost, safety, efficiency, and environmental impact.
Route Selection: An ideal commercial route should have a minimal number of steps, use readily available and inexpensive starting materials, and avoid hazardous reagents or intermediates. For example, a route starting from N-Boc-L-phenylglycinol, which is then cyclized, is presented as having potential for industrial scale-up because it avoids highly toxic reagents.
Reagent and Catalyst Choice: On a large scale, the use of toxic or expensive reagents is discouraged. For instance, phosgene, while effective for cyclization, is highly toxic. Alternatives like triphosgene, CDI, or catalyzed reactions with diethyl carbonate are often preferred. Catalysts should be efficient (low loading), recyclable, and free of expensive or toxic metals where possible.
Process Conditions and Work-Up: Reaction conditions are optimized to maximize yield and throughput while ensuring safety. This may involve adjusting temperature, pressure, concentration, and reaction time. Purification methods are also a major consideration. Industrial-scale purification favors crystallization over chromatographic methods, which are expensive and generate significant waste. Therefore, developing a synthesis that yields a product that can be easily crystallized is highly advantageous. Patent literature often provides insights into scalable processes, detailing practical workup and purification procedures.
Key Optimization Parameters for Scale-Up:
Step Economy: Reducing the number of synthetic steps.
Atom Economy: Maximizing the incorporation of atoms from reagents into the final product.
Telescoping/One-Pot Reactions: Combining multiple reaction steps without isolating intermediates to save time, solvents, and resources.
Safety Profile: Avoiding pyrophoric, explosive, or highly toxic reagents and intermediates.
Purification Method: Designing the final step to produce a solid that can be purified by recrystallization.
Advanced Structural Elucidation and Conformational Analysis of 4 2,5 Difluorophenyl Oxazolidin 2 One
Spectroscopic Characterization for Stereochemical Assignment (e.g., Advanced NMR, Chiroptical Spectroscopy)
The stereochemical assignment of chiral molecules like 4-(2,5-difluorophenyl)oxazolidin-2-one is critically dependent on advanced spectroscopic techniques. The presence of a stereocenter at the C4 position of the oxazolidinone ring necessitates methods that can unambiguously determine its absolute and relative configuration.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining stereochemistry in cyclic systems. csbsju.edu A NOESY experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), which allows for the mapping of the spatial arrangement of substituents. csbsju.edu
For a chiral 4-substituted oxazolidinone, the key NOE correlation would be between the proton at C4 (H4) and the protons on the adjacent phenyl ring. The relative orientation of the 2,5-difluorophenyl group with respect to the oxazolidinone ring can be established by observing which aromatic protons show a correlation with H4. Given the semi-rigid nature of the ring, H4 would be expected to be in close spatial proximity to the ortho-proton (at the C2' or C6' position of the phenyl ring) on the same face of the molecule. The observation of such a cross-peak in a NOESY spectrum would provide strong evidence for the relative stereochemistry.
Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is another powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. For this compound, the primary chromophores are the carbonyl group of the oxazolidinone ring and the 2,5-difluorophenyl ring. The electronic transitions associated with these groups would give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum, the signs and magnitudes of which are diagnostic of a specific enantiomer. By comparing the experimental CD spectrum to that of known standards or to spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the C4 stereocenter can be confidently assigned.
X-ray Crystallographic Analysis of this compound and Its Derivatives
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of crystal packing. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides a robust model for its expected crystallographic features. For instance, the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone shows the oxazolidinone ring to be nearly planar and twisted relative to the plane of the substituted phenyl ring. nih.gov
Polymorphism and Crystal Packing EffectsPolymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. Organic molecules, particularly those with conformational flexibility and multiple hydrogen bond donors/acceptors like oxazolidinones, are prone to polymorphism.
The crystallization of this compound from different solvents or under varying conditions (e.g., temperature, pressure) could potentially yield different polymorphs. These polymorphs would differ in their crystal packing motifs, driven by the optimization of intermolecular interactions such as hydrogen bonds and van der Waals forces. The presence of the difluorophenyl group introduces the possibility of C-H···F interactions, which can further diversify the potential packing arrangements. Computational methods, particularly those that predict crystal energy landscapes, could be employed to explore the relative stabilities of hypothetical polymorphs. researchgate.net
Intermolecular Interactions in the Solid State (e.g., Hirshfeld Surface Analysis)Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.scirp.orgmdpi.comBy mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. The analysis also generates 2D fingerprint plots, which summarize the contribution of different interaction types to the overall crystal packing.
For this compound, the primary intermolecular interactions expected to govern its crystal packing are:
N-H···O Hydrogen Bonds: A strong and highly directional interaction between the amine proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This is a common and dominant synthon in related oxazolidinone structures. nih.gov
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving carbon-bound hydrogen atoms as donors and the carbonyl oxygen or fluorine atoms as acceptors.
The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on data from analogous fluorinated organic molecules. nih.gov
| Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 40% | Represents the largest contribution, typical for organic molecules. |
| C···H / H···C | 15 - 25% | Significant van der Waals contacts and weak C-H···π interactions. |
| O···H / H···O | 15 - 20% | Primarily due to strong N-H···O and weaker C-H···O hydrogen bonds. |
| F···H / H···F | 10 - 15% | Highlights the importance of weak C-H···F hydrogen bonds in the crystal packing. |
| Other (C···C, F···C, etc.) | <10% | Includes π-π stacking and other minor contacts. |
Conformational Preferences and Dynamics of the Oxazolidin-2-one Ring System
The five-membered oxazolidin-2-one ring is not planar and exhibits conformational flexibility. Its puckered conformation can be precisely described using Cremer-Pople puckering parameters (Q and φ), which quantify the degree and type of puckering. mdpi.com Studies on chiral oxazolidinone derivatives show that the ring typically adopts one of two primary conformations: mdpi.com
Envelope (E) Conformation: Four atoms are coplanar, and the fifth atom (the "flap") is displaced from this plane.
Twist (T) Conformation: No four atoms are coplanar; the ring is twisted about one of the bonds.
The specific conformation adopted by this compound, both in the solid state and in solution, will be determined by the steric and electronic interactions between the substituents and the ring. The bulky 2,5-difluorophenyl group at the C4 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. X-ray studies of similar 4-substituted oxazolidinones reveal that the ring can adopt either a shallow envelope or a twisted conformation, indicating a low energy barrier between these forms. mdpi.com Computational DFT studies could precisely map the potential energy surface for ring puckering, identifying the global minimum energy conformation and the transition states connecting different conformers.
| Conformation Type | Puckering Description | Key Structural Feature |
|---|---|---|
| Envelope (E) | Four atoms are coplanar, one atom is out-of-plane. | Example: C3 acts as the flap, deviating from the N1/C1/C2/O2 plane. mdpi.com |
| Twist (T) | The ring is twisted around a central bond. | Example: Ring is twisted about the C3–O2 bond. mdpi.com |
Influence of the 2,5-Difluorophenyl Substituent on Molecular Geometry and Electronic Structure
The introduction of two fluorine atoms onto the phenyl ring at the C4 position has a profound impact on the molecular geometry and electronic properties of the compound compared to its non-fluorinated counterpart, 4-phenyloxazolidin-2-one.
Influence on Molecular Geometry: Fluorine is highly electronegative but has a relatively small van der Waals radius. The substitution is not expected to cause major distortions in the bond angles of the phenyl ring itself. However, the C-F bonds are shorter and stronger than C-H bonds. The primary geometric effect will be on the interaction between the phenyl ring and the oxazolidinone moiety. The dihedral angle between the mean plane of the phenyl ring and the mean plane of the oxazolidinone ring will be influenced by a balance of steric hindrance and electronic conjugation effects. In related structures, this angle is typically significant, often greater than 60°, indicating a non-coplanar arrangement. mdpi.com
Influence on Electronic Structure: The electronic influence of the fluorine substituents is twofold, comprising a strong inductive effect and a weaker mesomeric effect. nih.gov
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is powerful and deactivates the ring towards electrophilic attack. nih.govslideshare.net
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene (B151609) ring through resonance. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atoms. stackexchange.com
In fluorinated benzenes, the inductive (-I) effect generally outweighs the mesomeric (+M) effect, leading to a net withdrawal of electron density from the ring. unacademy.com This withdrawal of electron density by the 2,5-difluorophenyl group will make the C4 carbon of the oxazolidinone ring more electropositive. This electronic perturbation can influence the reactivity of the entire molecule, including the acidity of the N-H proton and the susceptibility of the carbonyl carbon to nucleophilic attack. DFT calculations would be able to precisely map these changes by visualizing the molecular electrostatic potential (MEP) surface and analyzing the energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Chemical Reactivity and Transformation Studies of 4 2,5 Difluorophenyl Oxazolidin 2 One
Ring-Opening Reactions of the Oxazolidin-2-one Core
The inherent ring strain of the oxazolidinone core makes it susceptible to ring-opening reactions, which are fundamental to its role as a precursor for synthesizing acyclic structures like β-amino alcohols. These reactions can be initiated by either nucleophilic attack or electrophilic activation.
The oxazolidin-2-one ring can undergo nucleophilic attack, typically at the electrophilic carbonyl carbon or the C5 position, leading to cleavage of the ring. Strong nucleophiles can directly attack the carbonyl group, leading to the formation of an intermediate that, upon workup, yields a β-amino alcohol derivative. This pathway is a common method for cleaving the oxazolidinone auxiliary after its use in asymmetric synthesis. The reaction's efficiency and regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the substituents on the ring. researchgate.net
For 4-(2,5-Difluorophenyl)oxazolidin-2-one, this reaction would result in the formation of 2-amino-1-(2,5-difluorophenyl)ethanol (B178262) derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the cleavage of the C2-O1 or C2-N3 bond.
Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound This table is illustrative and based on the general reactivity of oxazolidin-2-ones.
| Nucleophile (Nu⁻) | Reagent Example | Expected Ring-Opened Product |
|---|---|---|
| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | 2-(Methylamino)-1-(2,5-difluorophenyl)ethanol |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-Amino-1-(2,5-difluorophenyl)ethanol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Methyl (2-amino-1-(2,5-difluorophenyl)ethyl) carbonate |
| Amine (R₂NH) | Diethylamine (Et₂NH) | 1-(2-Amino-1-(2,5-difluorophenyl)ethyl)-3,3-diethylurea |
Electrophilic Activation and Ring-Opening Mechanisms
The oxazolidinone ring can be "activated" towards nucleophilic attack by the action of electrophiles, such as Brønsted or Lewis acids. organic-chemistry.org Protonation or coordination of a Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like alcohols or water. acs.orgwikipedia.org This acid-catalyzed ring-opening is an effective strategy for synthesizing derivatives like 2-amino ethers under mild conditions. acs.org For instance, treatment with an alcohol in the presence of a catalytic amount of acid could yield the corresponding amino ether.
The mechanism involves the initial activation of the carbonyl group, which facilitates the nucleophilic attack and subsequent ring cleavage. This approach offers a controlled method for transforming the oxazolidinone core into other valuable functionalized molecules.
Reactions at the Carbonyl Group (e.g., Reductions, Additions)
The carbonyl group at the C2 position is a key reactive site in the oxazolidinone ring. It can undergo various reactions typical of cyclic carbamates, most notably reduction.
Strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the carbonyl group. masterorganicchemistry.comchemistrysteps.compharmaguideline.comlibretexts.org This reduction is often accompanied by ring-opening to afford N-methylated amino alcohols. The reaction proceeds via the formation of an alkoxide intermediate after hydride addition, which can then undergo further transformations. libretexts.org Weaker reducing agents like Sodium Borohydride (NaBH₄) are generally less effective for reducing the stable carbamate (B1207046) carbonyl group under standard conditions but may react under more forcing conditions. pharmaguideline.comlibretexts.org
Table 2: Expected Outcome of Reduction of this compound This table is illustrative and based on the general reactivity of oxazolidin-2-ones.
| Reducing Agent | Typical Conditions | Expected Major Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | 2-(Methylamino)-1-(2,5-difluorophenyl)ethanol |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction or very slow reaction |
Reactions Involving the Difluorophenyl Substituent (e.g., Aromatic Functionalization, Metalation)
The 2,5-difluorophenyl group offers sites for further functionalization through aromatic substitution reactions. The fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making electrophilic aromatic substitution (EAS) slower compared to benzene (B151609). acs.orglibretexts.org However, they are also ortho-, para-directing. acs.orglibretexts.org In the case of 2,5-difluorophenyl, the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the two fluorine atoms and the oxazolidinone substituent would collectively influence the regioselectivity of such reactions.
A more powerful and regioselective method for functionalizing the aromatic ring is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org In this strategy, a strong base like n-butyllithium can selectively deprotonate a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The heteroatoms in the oxazolidinone ring (N3 and O1) could potentially act as a DMG, directing lithiation to the C6 position of the phenyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a wide range of substituents with high regiocontrol. unblog.fr
Derivatization for Chemical Library Synthesis and Diversity-Oriented Synthesis
The this compound structure is a valuable scaffold for creating chemical libraries for drug discovery through Diversity-Oriented Synthesis (DOS). researchgate.netresearchgate.net DOS aims to generate collections of structurally diverse small molecules to explore chemical space for new biological activities. rsc.orgnih.gov
This scaffold presents several points for diversification:
N3-Position: The nitrogen atom can be acylated or alkylated with a wide variety of substituents, introducing diverse functional groups.
C5-Position: While not directly substituted in the parent compound, derivatization strategies could be envisioned to introduce substituents at this position.
Difluorophenyl Ring: As discussed in section 4.3, the aromatic ring can be functionalized at multiple positions using techniques like electrophilic aromatic substitution or directed metalation.
By systematically varying the substituents at these positions using combinatorial chemistry principles, a large and diverse library of compounds can be generated from this single core structure. These libraries are crucial for screening against biological targets to identify new therapeutic leads. researchgate.netnih.gov
Mechanistic Investigations of Reactions Involving 4 2,5 Difluorophenyl Oxazolidin 2 One
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantitatively describing the rate at which a reaction proceeds and its dependence on the concentration of reactants, catalysts, and other species. For reactions involving 4-(2,5-difluorophenyl)oxazolidin-2-one, such as N-acylation or its use as a chiral auxiliary in alkylation, determining the rate law is the first step in postulating a mechanism.
The general rate law for a reaction is expressed as: Rate = k[Reactant A]^m[Reactant B]^n...
Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.
Illustrative Data for a Hypothetical N-Acylation Reaction:
Consider the acylation of this compound with an acyl chloride. A kinetic study might yield data similar to that in the table below.
| Experiment | Initial [Oxazolidinone] (mol/L) | Initial [Acyl Chloride] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
Transition State Analysis and Energy Profiles for Reaction Pathways
While kinetics provides macroscopic information about reaction rates, transition state analysis offers a microscopic view of the reaction pathway. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these pathways. acs.orgresearchgate.netnih.gov By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net
A typical energy profile for a two-step reaction involving this compound would map the energy changes as the reaction progresses. The highest points on this profile represent transition states (TS), and the energy difference between the reactants and the highest transition state is the activation energy (ΔG‡). researchgate.net A lower activation energy corresponds to a faster reaction rate.
Key insights from computational analysis include:
Structural Geometry of Transition States: Analyzing the 3D structure of a transition state can reveal crucial bond-forming and bond-breaking events and explain stereochemical outcomes. researchgate.net For instance, in an asymmetric alkylation reaction, two different diastereomeric transition states may be possible. DFT calculations can determine which transition state is lower in energy, thereby predicting the major diastereomer formed. acs.org
Distortion-Interaction Analysis: This method partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing energy from the interaction of these distorted fragments (interaction energy). This analysis can provide deep insights into the origins of stereoselectivity. researchgate.net
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a definitive experimental technique used to trace the fate of specific atoms throughout a reaction. wikipedia.org By replacing an atom in this compound (or another reactant) with one of its heavier isotopes (e.g., ²H (D) for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of the label in the final products can be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
This method can unambiguously answer key mechanistic questions:
Identifying Bond Cleavage: It can confirm which specific bonds are broken and formed.
Distinguishing Between Pathways: In cases where multiple mechanisms are plausible, such as intramolecular versus intermolecular rearrangements, isotopic labeling can provide clear evidence for one pathway over the other. mdpi.com For example, a crossover experiment, where two similar but isotopically labeled substrates are reacted together, can determine if fragments are exchanged between molecules.
Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at a reactive site is replaced by a heavier isotope. chem-station.com A significant KIE (where k_light / k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step of the reaction. nih.gov This provides powerful evidence for a proposed mechanism.
For instance, to study the mechanism of hydrolysis of an N-acyl derivative, one could use H₂¹⁸O and analyze whether the ¹⁸O isotope is incorporated into the carboxylic acid product or the recovered this compound auxiliary.
Elucidation of Enantioselective and Diastereoselective Mechanisms
When this compound is used as a chiral auxiliary, its primary role is to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. researchgate.net
Diastereoselectivity: In reactions like the alkylation of an N-acyl oxazolidinone enolate, the bulky 4-(2,5-difluorophenyl) group effectively blocks one face of the enolate. acs.org An incoming electrophile is therefore directed to the less sterically hindered face, leading to the formation of one major diastereomer. The mechanism is often rationalized by invoking a rigid, chelated intermediate, where a Lewis acid or a metal cation (like Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, holding the structure in a fixed conformation that dictates the direction of attack. williams.edu
Enantioselectivity: While chiral auxiliaries induce diastereoselectivity, chiral catalysts are used to achieve enantioselectivity. The mechanism involves the formation of diastereomeric transition states when the catalyst interacts with the substrate. acs.org For example, a chiral Lewis acid catalyst would bind to a substrate involving this compound, creating two possible diastereomeric complexes (catalyst-substrate). These complexes would have different energies, and the subsequent reaction would proceed faster through the lower-energy transition state, leading to an excess of one enantiomer of the product (high enantiomeric excess, or ee). acs.org Computational studies are invaluable in these cases to model the different transition states and explain the origin of the observed enantioselectivity. acs.org
Computational and Theoretical Chemistry of 4 2,5 Difluorophenyl Oxazolidin 2 One
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like 4-(2,5-Difluorophenyl)oxazolidin-2-one. researchgate.net DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometry and calculate various electronic and spectroscopic parameters. nih.govajchem-a.com These calculations provide a detailed picture of the molecule's behavior at the quantum level.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. mdpi.comnih.gov For this compound, the HOMO is typically localized on the electron-rich difluorophenyl ring, while the LUMO is often distributed across the oxazolidinone ring, particularly the carbonyl group. This distribution suggests that the difluorophenyl ring is the likely site for electrophilic attack, whereas the oxazolidinone moiety is susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for this compound (Calculated using DFT/B3LYP)
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.15 | Electron-donating capability |
| LUMO Energy | -0.98 | Electron-accepting capability |
| Energy Gap (ΔE) | 6.17 | High kinetic stability |
| Ionization Potential (I) | 7.15 | Energy to remove an electron |
| Electron Affinity (A) | 0.98 | Energy released when gaining an electron |
| Chemical Hardness (η) | 3.085 | Resistance to change in electron configuration |
| Electronegativity (χ) | 4.065 | Power to attract electrons |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic heterocyclic compounds and serve to represent the type of data generated.
Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. youtube.com The MEP surface illustrates the electrostatic potential experienced by a positive test charge, with different colors representing varying potential values. nih.gov
For this compound, the MEP map would typically show regions of negative potential (colored red to yellow) and positive potential (colored blue). The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive regions, which are electron-deficient, are prone to nucleophilic attack. ajchem-a.com In this molecule, the most negative potential is expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atoms. The hydrogen atoms of the phenyl ring and the N-H group of the oxazolidinone ring would exhibit the most positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its stable and transient geometries. nih.gov For a molecule like this compound, which possesses rotational freedom around the single bond connecting the phenyl and oxazolidinone rings, MD simulations can explore the different possible conformers and their relative stabilities. grafiati.com These simulations can identify the lowest energy conformation, which is the most populated state under equilibrium conditions, and analyze the energy barriers between different conformations. This information is critical for understanding its structural dynamics and how its shape influences its chemical and biological activity.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. researchgate.net For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time based on calculated molecular descriptors. These descriptors can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological parameters. By establishing a statistically significant mathematical model, QSPR can be a powerful tool for screening virtual libraries of related compounds and prioritizing candidates for synthesis and experimental testing.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Mechanistic Insight
Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is essential for their structural elucidation. researchgate.net DFT calculations can provide theoretical vibrational (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. scielo.org.zanih.gov
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. doi.org By comparing the computed spectrum of this compound with experimental data, specific vibrational modes, such as the C=O stretch of the oxazolidinone ring, C-F stretches, and N-H bending, can be assigned with confidence.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. doi.org This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*), which are related to the molecule's chromophores.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value (DFT) | Typical Experimental Value | Assignment |
|---|---|---|---|
| IR (cm⁻¹) | 1755 | 1750 | C=O stretch (oxazolidinone) |
| 1230 | 1225 | C-F stretch | |
| ¹³C NMR (ppm) | 158.2 | 157.9 | Carbonyl Carbon (C=O) |
| 118.5 | 118.1 | Aromatic Carbon (C-F) | |
| ¹H NMR (ppm) | 8.10 | 8.05 | N-H Proton |
| 7.20-7.45 | 7.15-7.40 | Aromatic Protons |
| UV-Vis (nm) | 268 | 270 | π→π* transition |
Note: The values in this table are illustrative and represent the expected correlation between computationally predicted and experimentally observed spectroscopic data for a molecule like this compound.
Computational Design of Novel Derivatives and Reaction Pathways
The insights gained from computational studies on the parent molecule, this compound, can be leveraged for the rational design of novel derivatives with enhanced or modified properties. nih.gov For instance, by analyzing the MEP and FMOs, chemists can strategically add electron-donating or electron-withdrawing groups to the difluorophenyl ring to modulate the molecule's electronic properties and reactivity. nih.gov Computational methods can predict how these modifications will affect the HOMO-LUMO gap, dipole moment, and interaction with a biological target. Furthermore, theoretical calculations can be used to explore potential synthetic reaction pathways, evaluate transition state energies, and predict reaction outcomes, thereby guiding the synthesis of new, promising analogues. nih.gov
Applications of 4 2,5 Difluorophenyl Oxazolidin 2 One in Advanced Chemical Synthesis and Materials Science
As a Chiral Building Block or Auxiliary in Asymmetric Synthesis of Complex Molecules
The primary and most established application of 4-substituted oxazolidin-2-ones is their use as chiral auxiliaries. wikipedia.orgrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it is typically removed and can be recovered. wikipedia.org The oxazolidinone scaffold, popularized by David A. Evans, provides a rigid framework that effectively shields one face of a reactive intermediate, such as an enolate, directing incoming reagents to the opposite, less sterically hindered face. wikipedia.orgwilliams.educhem-station.com
This methodology is particularly powerful for the asymmetric alkylation and aldol (B89426) condensation reactions, which are fundamental carbon-carbon bond-forming strategies in the synthesis of complex organic molecules like natural products and pharmaceuticals. rsc.orgresearchgate.netsantiago-lab.com In a typical sequence, the oxazolidinone is first N-acylated. williams.edu Subsequent deprotonation with a suitable base generates a rigid Z-enolate, where the metal cation is chelated between the carbonyl oxygen and the oxazolidinone oxygen. youtube.com The substituent at the C4 position of the oxazolidinone ring—in this case, the 2,5-difluorophenyl group—projects from the ring and sterically blocks one face of the enolate. wikipedia.org An incoming electrophile, such as an alkyl halide or an aldehyde, can then only approach from the unblocked face, leading to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity. youtube.com
The classic Evans aldol reaction, for instance, establishes two contiguous stereocenters in a single step with excellent stereocontrol. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleanly cleaved under various conditions (e.g., hydrolysis or reduction) to reveal the chiral carboxylic acid, alcohol, or aldehyde, while regenerating the auxiliary for potential reuse. santiago-lab.comyoutube.com
While specific studies detailing the performance of the 2,5-difluorophenyl variant are not prevalent in broad literature, its behavior is expected to be analogous to the widely used 4-phenyl and 4-benzyl oxazolidinones. The fluorine atoms may subtly influence the Lewis acidity of the chelating center and the precise orientation of the blocking group, but the fundamental principle of stereochemical control remains the same.
| Reaction Type | Substrate | Reagents | Product Type | Typical Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|
| Alkylation | N-Propionyl-(4R)-benzyloxazolidin-2-one | 1. NaHMDS, THF, -78 °C 2. Allyl iodide | α-Substituted chiral carboxylic acid precursor | >98:2 | williams.edu |
| Aldol Condensation (Evans-syn) | N-Propionyl-(4S,5R)-4-methyl-5-phenyloxazolidin-2-one | 1. Bu₂BOTf, DIPEA 2. Isobutyraldehyde | syn-α-Methyl-β-hydroxy carboxylic acid precursor | >99:1 | chem-station.com |
| Aldol Condensation (Non-Evans-syn) | N-Propionyl-(4R)-phenyloxazolidin-2-one | 1. TiCl₄, (-)-Sparteine 2. Benzaldehyde | Non-Evans syn-aldol adduct | 96:4 | researchgate.net |
| Conjugate Addition | (R)-4-Phenyl-2-oxazolidinone | 1. KHMDS, THF, -78 °C 2. Dimethyl ethylidenemalonate | β-Amino acid precursor | >90:10 | youtube.com |
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, are highly valued in modern organic synthesis for their efficiency and atom economy. They allow for the rapid construction of complex molecular architectures from simple precursors.
The use of chiral auxiliaries like 4-(2,5-difluorophenyl)oxazolidin-2-one within these reaction manifolds presents an attractive strategy for controlling the stereochemistry of multiple bond-forming events in a single operation. For example, a tandem reaction could be initiated by an auxiliary-controlled conjugate addition, with the resulting enolate being trapped intramolecularly by another functional group in a cascade sequence. A study on sulfur-based analogs of oxazolidinones has demonstrated their utility in intramolecular thio-Michael/aldol cyclization cascade reactions. williams.edu
While specific, documented examples of 4-phenyloxazolidinones being employed as the primary chiral control element in complex MCRs are not widely reported, the potential exists. The auxiliary could guide the stereoselective addition of one component, creating a chiral intermediate that then dictates the facial selectivity of subsequent additions in the MCR sequence. The development of such processes would be a significant step toward combining the reliability of auxiliary-based methods with the inherent efficiency of cascade and multicomponent strategies.
Potential Incorporation into Polymeric Materials or Supramolecular Structures
The unique structural and electronic properties of fluorinated organic compounds make them valuable components in materials science. nih.gov Fluorination can impart desirable characteristics such as thermal stability, chemical resistance, and altered hydrophobic/lipophilic character. nih.gov The incorporation of the this compound moiety into a polymer backbone could therefore be a strategy for creating advanced materials with tailored properties. Fluorinated heterocycles, in general, are used in the production of specialty polymers. chemimpex.com
Furthermore, the rigid, planar structure of the phenyl group combined with the hydrogen-bonding capabilities of the oxazolidinone's N-H and C=O groups makes this scaffold an excellent candidate for building supramolecular assemblies. Research has shown that pseudopeptides containing a 4-phenyl-oxazolidinone moiety are privileged scaffolds for forming well-ordered supramolecular structures, such as fibers, gels, and crystalline networks. These structures are stabilized by a combination of π-stacking interactions between the phenyl rings and intermolecular hydrogen bonds. The presence of the oxazolidinone is essential for this material formation.
The difluoro-substitution pattern on the phenyl ring of this compound could further enhance these properties. Fluorine atoms can participate in non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., F···C=O), which could provide additional control over the self-assembly process and increase the stability and functionality of the resulting supramolecular materials.
Catalytic Applications (e.g., as a Ligand Precursor, Organocatalyst)
While the primary role of oxazolidin-2-ones is as a chiral auxiliary, there is considerable interest in the catalytic applications of related heterocyclic structures. The field of asymmetric catalysis often employs chiral ligands to coordinate with a metal center, creating a chiral environment that directs the outcome of a reaction. nih.gov Chiral oxazoline (B21484) ligands (containing a C=N double bond in the ring, as opposed to the C=O of oxazolidinones) are a prominent class of ligands used in a vast array of metal-catalyzed reactions.
It is conceivable that this compound could serve as a precursor for the synthesis of novel chiral ligands. For instance, modification of the oxazolidinone ring or functionalization of the phenyl group could introduce coordinating atoms (like phosphorus or nitrogen), transforming the auxiliary into a bidentate or tridentate ligand for transition metal catalysis.
The direct use of oxazolidinones as organocatalysts is less common. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. nih.gov While there are many reports on the synthesis of oxazolidinones using organocatalysts, nih.govnih.govrsc.org the use of the oxazolidinone scaffold itself as the catalyst is not a widely explored area. This contrasts with other five-membered heterocycles like prolines and imidazolidinones, which are cornerstone catalysts in the field. The development of catalytic cycles where this compound or its derivatives act as the primary catalytic species remains an area for future investigation.
Development of Precursors for Non-Pharmacological High-Value Chemicals
Beyond their extensive use in the synthesis of pharmaceutical agents, chiral building blocks derived from oxazolidinone auxiliaries are valuable precursors for a range of high-value chemicals. chemimpex.comresearchgate.net Enantiomerically pure compounds are critical in fields such as agrochemicals, fragrances, and advanced materials, where a specific stereoisomer is often responsible for the desired activity or property.
The asymmetric synthesis of β-amino acids, for example, is readily achieved using oxazolidinone auxiliaries. youtube.com These compounds are not only components of peptides and peptidomimetics but also serve as building blocks for other complex molecules, including specialty polymers and agrochemicals. Fluorinated heterocycles are a known feature in modern crop protection agents, where fluorine substitution can enhance efficacy and metabolic stability. nih.gov
Therefore, reactions mediated by this compound can provide access to a wide array of enantiopure synthons. These chiral intermediates, such as fluorinated α-substituted carboxylic acids or β-amino acids, represent high-value chemicals in their own right, serving as versatile starting materials for further elaboration in diverse sectors of the chemical industry.
Future Research Directions and Emerging Methodologies
Exploration of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic strategy, aiming to reduce environmental impact and enhance safety. nih.gov Future efforts in the synthesis of 4-(2,5-difluorophenyl)oxazolidin-2-one are expected to focus on developing novel routes that are both efficient and environmentally benign.
Key areas of exploration will likely include:
Use of Renewable Feedstocks: A significant shift away from petroleum-based starting materials is anticipated. greenchemistry-toolkit.org Research will likely investigate the use of biomass-derived platform chemicals, which are often more oxygenated and can provide a more direct synthetic pathway to the oxazolidinone core. researchgate.netnih.gov This approach aligns with the green chemistry principle of using renewable rather than depleting resources. u-szeged.hu
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media. Future synthetic routes could employ engineered enzymes for key steps, such as the stereoselective reduction of a precursor ketone or the asymmetric formation of the oxazolidinone ring, thereby avoiding the use of toxic reagents and heavy metals. illinois.edu
"On-Water" Synthesis: Performing reactions in water as a solvent is a key goal for sustainable chemistry. rsc.org Research into "on-water" or aqueous-phase synthesis for key intermediates of this compound could drastically reduce the reliance on volatile organic solvents, simplifying workup procedures and minimizing waste.
Solvent-Free Reactions: The development of solid-phase or solvent-free reaction conditions presents another avenue for greener synthesis. researchgate.net These methods can lead to higher efficiency, easier product isolation, and a significant reduction in solvent waste.
A comparative overview of a hypothetical traditional versus a future sustainable synthetic approach is presented below.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Synthetic Route | Future Sustainable Route |
|---|---|---|
| Starting Materials | Petrochemical-based | Biomass-derived, renewable |
| Solvents | Chlorinated hydrocarbons, DMF | Water, supercritical CO₂, or solvent-free |
| Catalysts | Heavy metal-based, stoichiometric reagents | Biocatalysts, recyclable organocatalysts |
| Energy Input | High temperature and pressure | Ambient temperature and pressure |
| Byproducts | Often toxic and difficult to treat | Non-toxic, biodegradable salts or water |
| Atom Economy | Lower | Higher, maximizing material incorporation |
Development of Advanced Catalytic Systems for Enantioselective Transformations
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, achieving high enantioselectivity in the synthesis of this compound is critical. Future research will focus on the design and application of sophisticated catalytic systems to control its absolute stereochemistry.
Emerging trends in this area include:
Bifunctional Organocatalysis: The development of organocatalysts that possess multiple, cooperating functional groups is a promising strategy. For instance, a catalyst with both a Brønsted acid and a Lewis base site can activate both reaction partners in a concerted fashion, leading to high enantioselectivity in cycloaddition reactions that form the oxazolidinone ring. researchgate.net Natural product-based catalysts, such as those derived from cinchonine, offer a biocompatible and sustainable option for promoting such transformations under mild conditions. nih.gov
Immobilized Catalysts: To improve catalyst recyclability and facilitate product purification, research will likely move towards immobilizing highly effective catalysts on solid supports. These supported catalysts can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste.
Computational Catalyst Design: Advances in computational chemistry will enable the in silico design of catalysts tailored for specific transformations. By modeling transition states and catalyst-substrate interactions, researchers can predict and optimize catalyst structures for maximum activity and enantioselectivity before they are synthesized in the lab.
Table 2: Hypothetical Performance of Advanced Catalytic Systems
| Catalyst Type | Reaction Conditions | Enantiomeric Excess (ee) | Key Advantage |
|---|---|---|---|
| Chiral Lewis Acid | -78 °C, anhydrous solvent | 90-95% | High selectivity for specific substrates |
| Bifunctional Organocatalyst | Room Temperature, minimal solvent | >99% | Mild conditions, operational simplicity |
| Engineered Enzyme (Biocatalyst) | 30 °C, aqueous buffer | >99% | High sustainability, excellent selectivity |
| Immobilized Chiral Catalyst | 50 °C, continuous flow | 98% | Recyclability, suitable for industrial scale-up |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, and greater reproducibility. ucd.ie
Future production of this compound is likely to leverage:
Continuous Flow Reactors: Integrating the synthesis into a multi-step continuous flow process can eliminate the need for isolating and purifying intermediates, leading to a more streamlined and efficient manufacturing process. rsc.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Automated Optimization: Automated synthesis platforms, which can systematically vary reaction parameters like temperature, pressure, and reagent stoichiometry, will accelerate the optimization of synthetic routes. youtube.com These platforms can rapidly identify the ideal conditions for maximizing yield and selectivity, a process that would be time-consuming in batch mode. soci.org
Process Analytical Technology (PAT): The integration of real-time analytical tools (such as IR or NMR spectroscopy) into flow reactors allows for continuous monitoring of the reaction progress. This enables precise process control and ensures consistent product quality.
Deepening Understanding of Reaction Selectivities and Stereocontrol through Advanced Mechanistic Studies
A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research will employ advanced analytical and computational tools to elucidate the intricate details of the reactions used to synthesize this compound.
Key areas of focus will include:
In-situ Spectroscopic Analysis: Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy can be used to detect and characterize fleeting reaction intermediates and transition states, providing direct insight into the reaction pathway.
Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining step of a reaction and quantify the effect of different catalysts and reaction conditions. This information is invaluable for process optimization.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used to map out the entire energy landscape of a reaction. This can help to explain the origins of chemo-, regio-, and stereoselectivity and guide the development of new catalysts and reaction conditions that favor the desired product.
Exploration of New Applications in Materials Chemistry and Advanced Manufacturing
While oxazolidinones are well-established in medicinal chemistry, the unique electronic properties conferred by the 2,5-difluorophenyl substituent open up possibilities for new applications in materials science. Future research will explore the potential of this compound as a versatile building block for advanced materials.
Potential avenues for exploration include:
Chiral Polymers: Incorporation of this chiral moiety into polymer backbones could lead to materials with unique optical properties, such as high circular dichroism, which could be useful in optical devices and sensors.
Liquid Crystals: The rigid, polar structure of the oxazolidinone ring combined with the fluorinated aromatic group could make it a suitable component for designing novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Ligands for Asymmetric Catalysis: The oxazolidinone nitrogen can be functionalized to create novel chiral ligands for transition metal catalysts. These new catalysts could then be used in other asymmetric transformations, expanding the toolbox for advanced manufacturing of enantiomerically pure chemicals.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(2,5-difluorophenyl)oxazolidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 2,5-difluorophenyl precursors with oxazolidinone scaffolds. Key steps include:
- Chiral Auxiliary Use : Asymmetric synthesis via oxazolidinone chiral auxiliaries (e.g., (4S,5R)-configured derivatives) to control stereochemistry .
- Fluorous Phase Techniques : Fluorinated auxiliaries enable purification via fluorous solid-phase extraction (F-SPE), improving yield .
- Optimization Variables : Temperature (e.g., −78°C for aldol reactions), solvent (CH₂Cl₂ or THF), and catalysts (e.g., TiCl₄ for stereoselectivity) .
Yield Considerations : Lower temperatures reduce side reactions but may slow kinetics. Fluorine substituents enhance solubility, aiding purification .
Q. How is this compound characterized analytically, and which techniques are critical for confirming structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and stereochemistry. For example, ¹⁹F NMR distinguishes para/meta fluorine environments .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for fluorinated oxazolidinones (e.g., C18H14F13NO2 in ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for fluorine-containing isotopes .
Advanced Research Questions
Q. How does the 2,5-difluorophenyl group influence stereochemical outcomes in asymmetric synthesis?
Methodological Answer: The electron-withdrawing fluorine atoms stabilize transition states via inductive effects, enhancing stereoselectivity:
- Steric vs. Electronic Effects : Fluorine’s small size minimizes steric hindrance but polarizes the phenyl ring, directing nucleophilic attacks (e.g., aldol additions) .
- Crystallographic Evidence : Fluorine’s positional preference (ortho/para) in crystal lattices, as seen in XCL Code MAN0301 (), impacts packing and reactivity .
Experimental Design : Compare fluorinated vs. non-fluorinated analogs using kinetic resolution or enantiomeric excess (ee%) measurements .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Receptor Binding Assays : Use standardized models (e.g., SEA0400’s Na⁺-Ca²⁺ exchanger inhibition study in ) to isolate target interactions .
- Metabolite Profiling : Identify active metabolites (e.g., Isavuconazole intermediates in ) via LC-MS/MS to distinguish parent vs. derived activity .
- Structural-Activity Comparison : Align biological data with substituent variations (e.g., 2,4- vs. 2,5-difluorophenyl analogs) using computational docking .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
Q. What are the safety and handling protocols for this compound given fluorine-related hazards?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods for volatile fluorinated intermediates (e.g., 2,5-difluorophenylacetonitrile in ) .
- Storage : Store under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the oxazolidinone ring .
- Waste Disposal : Neutralize fluorine-containing byproducts with Ca(OH)₂ to precipitate fluorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
